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Introduction

Tagarafdeg (CFT1946) is an orally bioavailable, potent, and selective Bifunctional Degradation
Activating Compound (BIiDAC™) designed to target and degrade BRAF V600X mutant
proteins.[1][2] Developed by C4 Therapeutics, this molecule represents a promising therapeutic
strategy for various BRAF V600X-driven cancers, including melanoma, colorectal cancer
(CRC), and non-small cell lung cancer (NSCLC).[1][3] Unlike traditional BRAF inhibitors that
can lead to resistance through RAF dimer-mediated mechanisms, Tagarafdeg selectively
degrades the mutant BRAF protein, thereby preventing paradoxical RAF activation.[3][4]
Preclinical studies have demonstrated its ability to overcome resistance to BRAF inhibitors and
its activity in central nervous system (CNS) metastasis models.[3][5] Tagarafdeg is currently
being evaluated in a Phase 1/2 clinical trial for BRAF V600X mutant solid tumors
(NCT05668585).[1][6]

Mechanism of Action
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Tagarafdeg functions by hijacking the cell's natural protein disposal system. As a BIDAC™
degrader, it brings the neosubstrate (mutant BRAF V600X protein) into proximity with the E3
ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the
target protein, marking it for degradation by the 26S proteasome. This degradation event
effectively removes the oncogenic driver protein from the cancer cell, leading to the inhibition of
downstream signaling pathways, such as the MAPK pathway, and subsequent tumor growth
inhibition.[4][7][8]
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Caption: Mechanism of action of Tagarafdeg (CFT1946) in degrading mutant BRAF V600X.

Quantitative Data Summary
In Vitro Efficacy
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Parameter Cell Line Value Reference

A375 (BRAF V600E
DC50 14 nM [7119]
Melanoma)

In Vivo Efficacy (Xenograft Models)
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Model Treatment Dosage Outcome Reference
Dose-dependent
Tagarafdeg 0.3 mg/kg PO
A375 Xenograft tumor growth [10]
(CFT1946) BID o
inhibition
Dose-dependent
3 mg/kg PO BID tumor growth [10]
inhibition
Immediate and
10 mg/kg PO )
BID sustained tumor [71[91[10]
regression
A375 + NRAS-
Q61K X ft  Tagarafd 10 mg/kg PO ~35% Tumor
enogra agarafde m
] J J I 99 Growth Inhibition  [10]
(BRAFi- (CFT1946) BID
. (TG
Resistant)
~60% Tumor
30 mg/kg PO o
Growth Inhibition  [10]
BID
(TGl
Tagarafdeg (10
Tumor
mg/kg BID) + o _
o Combination regression up to [10]
Trametinib (0.1
Day 16
mg/kg)
Tagarafdeg (30
Tumor
mg/kg BID) + o _
o Combination regression up to [10]
Trametinib (0.1
Day 19
mg/kg)
. Superior
A375 Intracranial ]
] Tagarafdeg 10 mg/kg or 30 prolongation of
Metastatic )
(CFT1946) mg/kg PO BID survival vs.
Melanoma )
encorafenib
Colo205 CRC Tagarafdeg Not specified More durable
Xenograft (CFT1946) tumor growth

suppression vs.
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encorafenib +

cetuximab

Experimental Protocols

Protocol 1: In Vitro BRAF V600E Degradation and
Pathway Inhibition Assay

This protocol describes how to assess the ability of Tagarafdeg to induce the degradation of

BRAF V600E and inhibit downstream MAPK signaling in a relevant cancer cell line, such as

A375 human melanoma cells.

Materials:

A375 cells (ATCC® CRL-1619™)

Complete growth medium (e.g., DMEM with 10% FBS)

Tagarafdeg (CFT1946)

DMSO (vehicle control)

Proteasome inhibitor (e.g., MG-132 or Bortezomib) (optional control)

CRBN ligand (e.g., Pomalidomide) (optional control)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Western blot transfer system and membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-BRAF V600E, anti-phospho-ERK (pERK), anti-total-ERK, anti-
Vinculin or B-Actin (loading control)
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e HRP-conjugated secondary antibodies
e Chemiluminescent substrate
Procedure:
o Cell Culture and Plating:
o Culture A375 cells in complete growth medium at 37°C and 5% CO2.

o Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of
harvest. Allow cells to adhere overnight.

e Compound Treatment:

o Prepare serial dilutions of Tagarafdeg in complete growth medium. A typical concentration
range would be from 1 nM to 10 pM.

o Include a DMSO vehicle control (e.g., 0.1% final concentration).

o For mechanism-of-action confirmation, include controls such as co-treatment with a
proteasome inhibitor or competitive displacement with a high concentration of a CRBN
ligand.

o Aspirate the old medium from the cells and add the medium containing the different
concentrations of Tagarafdeg or controls.

o Incubate the cells for a specified time period (e.g., 24 hours).[9]
e Cell Lysis and Protein Quantification:

o Wash the cells with ice-cold PBS.

o Lyse the cells directly in the wells using ice-cold lysis buffer.

o Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation
at 4°C.
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o Determine the protein concentration of each lysate using a BCA assay.

o Western Blotting:

o Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding
loading buffer and boiling.

o Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (e.g., anti-BRAF V600E, anti-pERK, anti-
ERK, anti-Vinculin) overnight at 4°C, following the manufacturer's recommended dilutions.

o Wash the membrane with TBST.

o Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane again with TBST.

o Apply chemiluminescent substrate and visualize the protein bands using a digital imaging
system.

e Data Analysis:
o Quantify the band intensities using image analysis software.

o Normalize the BRAF V600E and pERK signals to the loading control (Vinculin or B-Actin).
For pERK, also normalize to total ERK levels.

o Plot the percentage of remaining protein relative to the DMSO control against the log
concentration of Tagarafdeg to determine the DC50 (concentration for 50% degradation)
and IC50 (concentration for 50% inhibition of pERK).

Protocol 2: In Vivo Xenograft Tumor Model Study
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This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Tagarafdeg

in a mouse xenograft model using BRAF V600E mutant cancer cells.

Materials:

Immunocompromised mice (e.g., female BALB/c nude mice)
A375 cells

Matrigel (optional)

Tagarafdeg (CFT1946)

Vehicle formulation for oral gavage (e.g., 0.5% methylcellulose)
Standard animal husbandry equipment

Calipers for tumor measurement

Dosing gavage needles

Procedure:

Cell Implantation:
o Harvest A375 cells and resuspend them in sterile PBS, optionally mixed with Matrigel.

o Subcutaneously inject a defined number of cells (e.g., 5 x 1076) into the flank of each
mouse.

Tumor Growth and Grouping:
o Monitor the mice for tumor formation.

o Once tumors reach a palpable, measurable size (e.g., 100-150 mms3), randomize the mice
into treatment groups (e.g., N=8 mice per group).

o Treatment groups may include:
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= Vehicle control (PO, BID)
» Tagarafdeg at various doses (e.g., 0.3, 3, 10 mg/kg, PO, BID)[10]

= A positive control/standard-of-care, such as encorafenib.[7]

e Compound Administration:

o Administer the vehicle, Tagarafdeg, or control compound to the respective groups via oral
gavage (PO) twice daily (BID) for a defined period (e.g., 20-21 days).[9]

e Monitoring and Data Collection:

o Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be
calculated using the formula: (Length x Width?) / 2.

o Monitor the body weight of the mice as an indicator of general health and treatment
toxicity.

o At the end of the study, euthanize the mice.
e Pharmacodynamic (PD) Analysis (Optional):
o At the end of the study (or at specific time points post-dose), tumors can be excised.

o A portion of the tumor can be flash-frozen for subsequent Western blot analysis to confirm
the degradation of BRAF V600E and inhibition of pERK in vivo.

o Data Analysis:

Plot the mean tumor volume + SEM for each treatment group over time.

[¢]

[e]

Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

o

Analyze body weight data to assess tolerability.

[¢]

Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor
effects.
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Caption: General preclinical to clinical workflow for Tagarafdeg (CFT1946) evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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